(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is an organotin compound notable for its unique structure, which includes a trimethylstannane group attached to a methoxy-phenylpentene framework. This compound is of significant interest in organic synthesis and materials science due to its distinctive chemical properties and reactivity. The compound's CAS number is 820250-72-4, and its molecular formula is C15H20OSn, with a molecular weight of 335.03 g/mol.
The compound can be synthesized from commercially available precursors and is often utilized in academic and industrial research settings. Its synthesis typically involves the reaction of a stannane precursor with suitable organic substrates under controlled conditions.
(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane falls under the category of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon-containing groups. Organotin compounds are widely studied for their applications in various fields, including organic chemistry, materials science, and medicinal chemistry.
The synthesis of (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane typically involves the following steps:
In industrial settings, the production may involve automated reactors and continuous flow systems to enhance yield and purity while minimizing by-products. The optimization of reaction conditions is crucial for achieving high efficiency in large-scale syntheses.
The molecular structure of (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane can be represented as follows:
Property | Value |
---|---|
CAS Number | 820250-72-4 |
Molecular Formula | C15H20OSn |
Molecular Weight | 335.03 g/mol |
IUPAC Name | (1-methoxy-5-phenylpent-1-en-4-yn-2-yl)-trimethylstannane |
InChI | InChI=1S/C12H11O.3CH3.Sn/c1-13... |
InChI Key | ZEXZHLWDCWNUED-UHFFFAOYSA-N |
Canonical SMILES | COC=C(CC#CC1=CC=CC=C1)Sn(C)C |
This structure indicates the presence of multiple functional groups that contribute to its chemical behavior.
(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane can undergo several types of chemical reactions:
Reagents commonly used in these reactions include:
These reactions are typically conducted under controlled temperatures and inert atmospheres to prevent side reactions.
The mechanism by which (1-Methoxy-5-phenylpent-1-en-4-yn-2-y)(trimethyl)stannane exerts its effects involves interactions between the trimethylstannane group and various molecular targets. These interactions can lead to:
The pathways involved allow this compound to participate effectively in organic synthesis and materials development.
The physical properties of (1-Methoxy-5-phenylpent-1-en-4-y)(trimethyl)stannane include:
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Not specified |
Melting Point | Not specified |
Key chemical properties include:
Property | Value |
---|---|
Stability | Stable under inert conditions |
Reactivity | Reactive towards nucleophiles |
These properties make it suitable for various applications in organic synthesis and materials science.
(1-Methoxy-5-phenylpent-1-en-4-y)(trimethyl)stannane has several applications across different fields:
This compound's versatility underscores its significance in research and industrial applications, making it a valuable subject for further study within the scientific community.
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: